![molecular formula C11H18O3 B12820263 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate: , commonly referred to as camphor , is a bicyclic organic compound with the chemical formula C10H16O. It exists as a white crystalline solid with a characteristic aromatic odor. Camphor has been used for centuries in traditional medicine, perfumery, and various industrial applications.
Méthodes De Préparation
a. Synthetic Routes: Camphor can be synthesized through several methods, including:
Isoprene Oxidation: Isoprene undergoes oxidation to form camphor.
Turpentine Oxidation: Turpentine oil (obtained from pine trees) can be oxidized to yield camphor.
Bornyl Chloride Cyclization: Bornyl chloride, derived from camphene, cyclizes to form camphor.
b. Industrial Production: The industrial production of camphor involves the oxidation of α-pinene (a component of turpentine oil) using air or oxygen. This process yields camphor, which is then purified and crystallized.
Analyse Des Réactions Chimiques
Camphor participates in various chemical reactions:
Oxidation: Camphor can be oxidized to camphorquinone, an important intermediate in the synthesis of pharmaceuticals.
Reduction: Reduction of camphor yields isoborneol or borneol.
Substitution: Camphor undergoes halogenation (e.g., bromination) to form halogenated derivatives.
Common Reagents: Oxidizing agents (such as chromic acid), reducing agents (such as sodium borohydride), and halogens (e.g., bromine).
Major Products: Isoborneol, borneol, and camphorquinone.
Applications De Recherche Scientifique
Camphor finds applications in various fields:
Medicine: Used in topical analgesics, cough suppressants, and anti-itch creams.
Insect Repellent: Camphor repels insects and moths.
Flavor and Fragrance: Adds a minty, cooling flavor to food and beverages.
Plastics and Polymers: Used as a plasticizer and stabilizer.
Synthetic Organic Chemistry: Serves as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
Camphor’s effects are diverse:
Topical Analgesia: It activates TRPV1 receptors, leading to a cooling sensation and pain relief.
Antimicrobial Properties: Camphor exhibits antibacterial and antifungal effects.
Anti-Inflammatory Activity: Modulates inflammatory pathways.
Comparaison Avec Des Composés Similaires
Camphor is unique due to its bicyclic structure and versatile applications. Similar compounds include:
Borneol: Another bicyclic terpene alcohol with medicinal uses.
Menthol: A related compound found in mint leaves.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) hydrogen carbonate |
InChI |
InChI=1S/C11H18O3/c1-10(2)7-4-5-11(10,3)8(6-7)14-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
AUFOUTHSZBRRDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
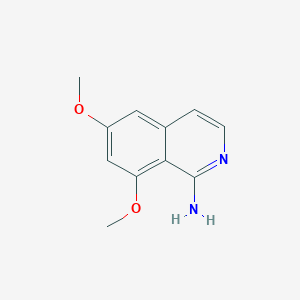
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
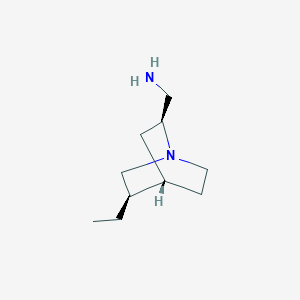
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
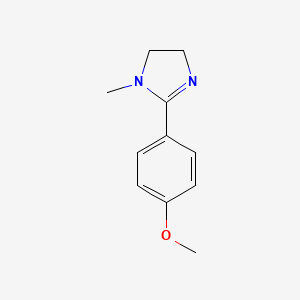
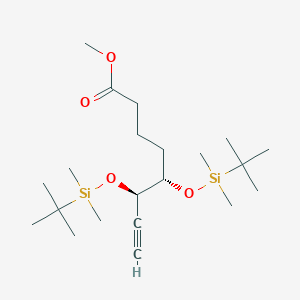
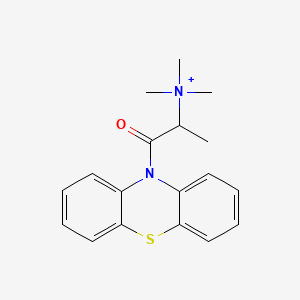
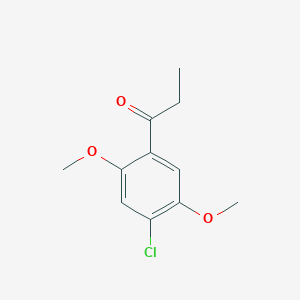
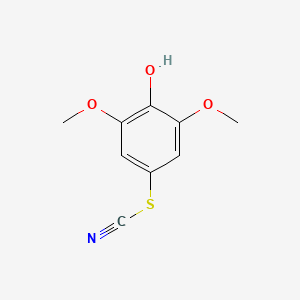
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
